2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
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Overview
Description
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine is an organic compound with the molecular formula C12H16N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine typically involves the reaction of 2,3-dimethylindole with ethylamine under specific conditions. One common method includes:
Starting Material: 2,3-Dimethylindole.
Reagent: Ethylamine.
Catalyst: Acid catalyst such as hydrochloric acid.
Solvent: Anhydrous ethanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of indole-2-carbaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.
2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine: A compound with a similar ethanamine side chain but different aromatic ring structure.
Uniqueness
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(2,3-dimethylindol-1-yl)ethanamine |
InChI |
InChI=1S/C12H16N2/c1-9-10(2)14(8-7-13)12-6-4-3-5-11(9)12/h3-6H,7-8,13H2,1-2H3 |
InChI Key |
LIODACQLLRRNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCN)C |
Origin of Product |
United States |
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